Butyl 4-chlorobenzoate

Gas Chromatography Analytical Chemistry Retention Index

Butyl 4-chlorobenzoate (CAS 27942-64-9) is an aromatic ester characterized by a para-chlorinated benzene ring esterified with an n-butyl chain, possessing the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. It is primarily utilized as a synthetic intermediate and as a reference standard in analytical chemistry, with its chromatographic retention properties well-documented on both non-polar (SE-30) and polar (OV-351) capillary columns.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 27942-64-9
Cat. No. B1267494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-chlorobenzoate
CAS27942-64-9
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyPBPVJPWUWLGOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-Chlorobenzoate (CAS 27942-64-9): Core Physicochemical Profile and Analytical Identity


Butyl 4-chlorobenzoate (CAS 27942-64-9) is an aromatic ester characterized by a para-chlorinated benzene ring esterified with an n-butyl chain, possessing the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol [1]. It is primarily utilized as a synthetic intermediate and as a reference standard in analytical chemistry, with its chromatographic retention properties well-documented on both non-polar (SE-30) and polar (OV-351) capillary columns [2].

Synthetic intermediate for ester and aromatic compound transformations
Analytical reference standard with documented chromatographic retention on polar and non-polar columns

Butyl 4-Chlorobenzoate: Why Simple In-Class Substitution Is Scientifically Unsound


Within the benzoate ester class, even minor structural variations, such as altering the alkyl chain length or the position of chlorine substitution, produce measurable and functionally significant shifts in key physicochemical and biological properties. For instance, the difference between an ethyl and a butyl ester profoundly impacts chromatographic retention index, a critical parameter for analytical method development [1]. Similarly, the introduction of a chlorine atom on the aromatic ring versus an unsubstituted benzoate ester fundamentally alters antimicrobial activity profiles, including the ability to inhibit bacterial biofilm formation [2]. Consequently, assuming functional equivalence between butyl 4-chlorobenzoate and its close analogs without empirical, comparative data is a high-risk proposition in both research and industrial applications.

Alkyl chain length variation (e.g., ethyl vs. butyl ester) may significantly shift chromatographic retention index and resolution, limiting direct method transfer without re-validation.
Unsubstituted benzoate analogs or different chlorine positions may exhibit altered antimicrobial and enzyme-inhibition profiles; functional equivalence cannot be assumed without comparative data.

Butyl 4-Chlorobenzoate: Verified Quantitative Differentiation Against Closest Analogs


Chromatographic Selectivity: Quantified Kovats Retention Index (RI) Advantage on Polar Columns

Butyl 4-chlorobenzoate exhibits a significantly higher Kovats Retention Index (RI) on a polar OV-351 capillary column compared to its ethyl ester analog. At an isothermal temperature of 160°C, butyl 4-chlorobenzoate has an RI of 2065, whereas ethyl 4-chlorobenzoate has an RI of 1885 [1][2]. This difference of 180 RI units is substantial and directly translates to a longer retention time and enhanced chromatographic separation from polar analytes, making it the superior choice for methods requiring baseline resolution of complex mixtures containing polar interferents.

Polar-phase RI
Head-to-head
Target 2065 vs Ethyl 1885 (Δ +180 RI units)
Supports method selectivity review for polar analytes
OV-351 column, isothermal 160 °C, N₂
Gas Chromatography Analytical Chemistry Retention Index

Beta-Lactamase Inhibition: Quantified Potency Compared to an Unsubstituted Benzoate Control

Butyl 4-chlorobenzoate demonstrates measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with a reported IC₅₀ value of 4.2 µM (4200 nM) [1]. In contrast, a structurally related but unsubstituted benzoate derivative exhibits significantly weaker activity in a comparable assay format, with an IC₅₀ of 1850 µM (1.85E6 nM) against a Class A beta-lactamase from E. coli K12 [2]. While not a perfect head-to-head comparison, the 440-fold difference in potency underscores the critical impact of the 4-chloro substitution and ester chain length on enzyme inhibition.

β-Lactamase IC₅₀
Cross-study comparable
4.2 µM vs 1850 µM (~440-fold)
Supports beta-lactamase inhibitor research context
Class C vs Class A enzyme, in vitro assay
Antimicrobial Resistance Enzyme Inhibition Class C Beta-Lactamase

Anti-Biofilm Activity: Differentiated Potency Against Enterococcus faecalis

Butyl 4-chlorobenzoate exhibits moderate anti-biofilm activity against the clinically relevant pathogen Enterococcus faecalis, inhibiting biofilm formation with an IC₅₀ of 125 µM (125,000 nM) [1]. This activity is notably distinct from that of a simple sodium benzoate salt, which has a reported minimum inhibitory concentration (MIC₉₀) of 64 mg/L (approximately 444 µM) against planktonic E. faecalis [2]. The fact that butyl 4-chlorobenzoate acts on the biofilm state at a lower concentration (125 µM vs. 444 µM) suggests a differentiated mechanism of action, potentially related to its increased lipophilicity and ability to penetrate the biofilm matrix.

E. faecalis Biofilm
Cross-study comparable
IC₅₀ 125 µM vs MIC₉₀ ~444 µM (planktonic)
Supports biofilm-specific antimicrobial research
Crystal violet stain, 20 h
Biofilm Inhibition Enterococcus faecalis Antimicrobial

Physicochemical Differentiation: Enhanced Lipophilicity (LogP) and Increased Molecular Volume

Butyl 4-chlorobenzoate is computationally predicted to have a significantly higher lipophilicity (XLogP3 = 4.6) compared to its ethyl ester analog (XLogP3 = 3.5) and unsubstituted butyl benzoate (XLogP3 = 3.9) [1][2][3]. This increase in LogP is a direct consequence of the extended alkyl chain and the chlorine substituent, which collectively reduce aqueous solubility and enhance membrane permeability. Such a property profile is highly relevant for applications where partitioning into organic phases or biological membranes is a key determinant of performance.

Lipophilicity (XLogP3)
Computed
4.6 vs 3.5 (ethyl) and 3.9 (butyl benzoate)
Higher computed lipophilicity may affect partitioning behavior
PubChem XLogP3 3.0
Physicochemical Properties LogP Lipophilicity

Butyl 4-Chlorobenzoate: Evidence-Driven Research and Industrial Use Cases


GC Method Development Requiring High Polar-Phase Selectivity

Based on its quantitatively higher Kovats Retention Index on OV-351 polar columns (RI=2065 at 160°C) compared to ethyl 4-chlorobenzoate (RI=1885), butyl 4-chlorobenzoate is the preferred analyte or internal standard for gas chromatographic methods targeting polar analytes in complex matrices. Its increased retention provides superior resolution from early-eluting interferents, ensuring more accurate quantification and impurity profiling [1].

Beta-Lactamase Inhibitor Discovery and Mechanism Studies

The compound's 4.2 µM IC₅₀ against Class C beta-lactamase, which is approximately 440-fold more potent than an unsubstituted benzoate control, justifies its use as a core scaffold for structure-activity relationship (SAR) studies. Researchers can leverage this validated potency to design and synthesize novel beta-lactamase inhibitors, using butyl 4-chlorobenzoate as a benchmark for inhibitory activity [2].

Anti-Biofilm Research Targeting Enterococcus faecalis

With a defined IC₅₀ of 125 µM for inhibiting E. faecalis biofilm formation, butyl 4-chlorobenzoate serves as a valuable tool compound for investigating biofilm-specific antimicrobial mechanisms. Its differentiated activity compared to planktonic growth inhibitors like sodium benzoate makes it particularly useful for dissecting pathways essential for biofilm development and maintenance [3].

Development of Lipophilic Extraction and Formulation Processes

The compound's high computed lipophilicity (XLogP3 = 4.6) makes it an excellent candidate for applications demanding efficient partitioning into organic solvents or lipid bilayers. This property is directly relevant for optimizing liquid-liquid extraction protocols, designing lipophilic drug delivery systems, or serving as a model compound in environmental fate studies [4].

Application
Selection Property
Validation Focus
GC method development for polar analytes
High polar-phase retention
Resolution and selectivity verification
Beta-lactamase inhibitor SAR studies
Reported Class C enzyme inhibition
Inhibitory activity confirmation
E. faecalis biofilm research
Reported anti-biofilm activity
Biofilm-specific mechanism investigation
Lipophilic extraction/formulation studies
High computed lipophilicity
Organic-phase partitioning assessment

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